![molecular formula C22H20N6O8S3 B2775851 2-[2-[4-[(2,6-二甲氧基嘧啶-4-基)磺酰氨基]-2-氧代乙基]硫代-5-甲基-4-氧代-3H-噻吩[2,3-d]嘧啶-6-羧酸 CAS No. 708284-49-5](/img/no-structure.png)

2-[2-[4-[(2,6-二甲氧基嘧啶-4-基)磺酰氨基]-2-氧代乙基]硫代-5-甲基-4-氧代-3H-噻吩[2,3-d]嘧啶-6-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

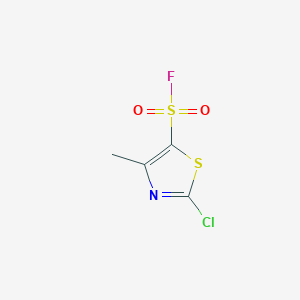

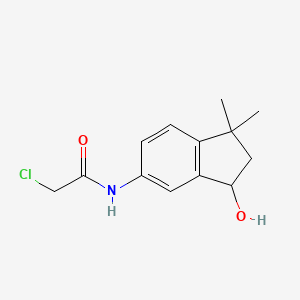

2-[2-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid is a useful research compound. Its molecular formula is C22H20N6O8S3 and its molecular weight is 592.62. The purity is usually 95%.

BenchChem offers high-quality 2-[2-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Herbicide and Weed Control

Mesosulfuron is a sulfonylurea herbicide used primarily for weed control in agriculture. It inhibits acetolactate synthase (ALS), an enzyme essential for branched-chain amino acid biosynthesis in plants. By disrupting this pathway, mesosulfuron selectively kills broadleaf weeds and grasses while sparing crops. Its effectiveness against various weed species makes it a valuable tool for sustainable crop management .

Soil Remediation

Research has shown that mesosulfuron can undergo biodegradation in soils. Fungal strains like Aspergillus niger and Penicillium chrysogenum play a crucial role in breaking down mesosulfuron, leading to its detoxification. These fungi achieve degradation rates of up to 95% and 71%, respectively. Additionally, hydrolysis contributes to the decline of mesosulfuron concentration in soil, with optimal conditions observed at a temperature of 27±2°C and lower pH levels .

Environmental Fate Studies

Scientists study the fate and behavior of mesosulfuron in the environment to assess its persistence, mobility, and potential impact on ecosystems. Understanding its degradation pathways, metabolites, and transformation kinetics aids in risk assessment and regulatory decisions .

Agrochemical Formulation

Mesosulfuron is an active ingredient in herbicide formulations. Researchers explore its compatibility with other compounds, optimal application rates, and synergistic effects to enhance weed control efficacy while minimizing environmental impact .

Crop Tolerance Studies

In agricultural systems, mesosulfuron’s selectivity is crucial. Researchers investigate its impact on crop tolerance, ensuring that it effectively targets weeds without harming desirable plants. These studies guide safe and effective herbicide use .

Ecotoxicology and Non-Target Effects

Mesosulfuron’s potential effects on non-target organisms, such as aquatic species and soil microorganisms, are essential considerations. Ecotoxicological studies evaluate its toxicity, bioaccumulation, and potential risks to ecosystems beyond weed control .

作用机制

Target of Action

It is structurally similar to sulfonylurea herbicides like bensulfuron-methyl . These herbicides typically target the enzyme acetolactate synthase (ALS) in plants, inhibiting its function and leading to plant death .

Mode of Action

The compound likely interacts with its target enzyme by binding to its active site, thereby inhibiting the enzyme’s function. This inhibition disrupts the normal biochemical processes of the plant, leading to its death .

Biochemical Pathways

The affected pathway is likely the biosynthesis of branched-chain amino acids, which is controlled by the enzyme ALS. Inhibition of ALS disrupts this pathway, leading to a deficiency of these essential amino acids and ultimately plant death .

Pharmacokinetics

Similar compounds like bensulfuron-methyl have been shown to undergo both biotic and abiotic degradation in soils . The rate of biodegradation achieved by Aspergillus niger and Penicillium chrysogenum was 95% and 71%, respectively . The maximal decline in Bensulfuron-methyl concentration through hydrolysis was 48% .

Result of Action

The molecular and cellular effects of the compound’s action result in the disruption of essential biochemical pathways in the plant, leading to a deficiency of branched-chain amino acids and ultimately plant death .

Action Environment

Environmental factors such as soil pH and temperature can influence the compound’s action, efficacy, and stability. Soils with lower pH exhibited an increased rate of degradation while a temperature of 27±2°C gave ideal conditions for herbicide decomposition .

属性

CAS 编号 |

708284-49-5 |

|---|---|

产品名称 |

2-[2-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid |

分子式 |

C22H20N6O8S3 |

分子量 |

592.62 |

IUPAC 名称 |

2-[2-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid |

InChI |

InChI=1S/C22H20N6O8S3/c1-10-16-18(30)26-22(27-19(16)38-17(10)20(31)32)37-9-14(29)23-11-4-6-12(7-5-11)39(33,34)28-13-8-15(35-2)25-21(24-13)36-3/h4-8H,9H2,1-3H3,(H,23,29)(H,31,32)(H,24,25,28)(H,26,27,30) |

InChI 键 |

YYWYJGQNPIQWDE-UHFFFAOYSA-N |

SMILES |

CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC(=NC(=N4)OC)OC)C(=O)O |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)pivalamide](/img/structure/B2775768.png)

![1,3,7-trimethyl-8-(3-(2-morpholinoethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2775774.png)

![Cyclopentyl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2775776.png)

![1-(prop-2-yn-1-yl)-N-(2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)piperidine-4-carboxamide](/img/structure/B2775780.png)

![1-[(4-Ethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B2775783.png)

![8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione](/img/structure/B2775791.png)